7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Description
This compound is a purine-2,6-dione derivative featuring a 3-chlorophenylpiperazine moiety attached via a 2-oxoethyl chain at the 7-position. Its structure combines a xanthine core (1,3-dimethylpurine-2,6-dione) with a piperazine-based side chain, which is pharmacologically significant due to the piperazine group’s role in modulating receptor affinity and pharmacokinetics.
Properties
IUPAC Name |
7-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3/c1-22-17-16(18(28)23(2)19(22)29)26(12-21-17)11-15(27)25-8-6-24(7-9-25)14-5-3-4-13(20)10-14/h3-5,10,12H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFFNQLXMNOKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a chlorophenyl group, often using electrophilic aromatic substitution reactions.
Linking to the Purine Derivative: The final step involves the formation of a bond between the piperazine derivative and the purine ring, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and tetrahydrofuran.
Major Products Formed
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways .
Comparison with Similar Compounds
8-Chloro-1,3-dimethylpurine-2,6-dione (8-Chlorotheophylline)
- Structure : Chloro substituent at position 8, lacking the piperazine side chain.
- Properties : Melting point 187°C; synthesized via nucleophilic substitution (yield: 79%) .
- Key Difference: The absence of the 3-chlorophenylpiperazine side chain reduces its ability to interact with monoaminergic receptors compared to the target compound.
7-Benzyl-8-bromo-1,3-dimethylpurine-2,6-dione
7-(Sulfonylaryl)-1,3-dimethylpurine-2,6-diones
- Examples :
- 7-([2-Chloro-4-(trifluoromethyl)phenyl]sulfonyl)-1,3-dimethylpurine-2,6-dione (30)
- 7-[(2,5-Dichlorophenyl)sulfonyl]-1,3-dimethylpurine-2,6-dione (31)
- Properties : Melting points 210–222°C; synthesized via sulfonylation of theophylline derivatives (yield: 73–75%) .
- Activity: Sulfonyl groups enhance metabolic stability but may reduce CNS penetration due to increased polarity.
Piperazine-Containing Analogs
Doxophylline (2-(7'-Theophyllinemethyl)-1,3-dioxolane)
Seized Psychoactive Piperazines
- Examples : 1-(3-Chlorophenyl)piperazine (mCPP), 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-yl derivatives .
- Activity: mCPP is a serotonin receptor agonist with stimulant effects. The target compound’s purine core may mitigate such effects by introducing adenosine receptor antagonism, balancing CNS activity.
Physicochemical and Pharmacokinetic Profiles
Biological Activity
The compound 7-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic derivative belonging to the purine class of compounds. It exhibits potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 377.83 g/mol. The structure features a purine core substituted with a piperazine moiety and a chlorophenyl group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀ClN₅O₃ |
| Molecular Weight | 377.83 g/mol |
| LogP | 1.463 |
| Water Solubility (LogSw) | -2.54 |
| Polar Surface Area | 68.90 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simple purine derivatives and incorporating piperazine and chlorophenyl groups through nucleophilic substitution and condensation reactions.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : Studies have shown that derivatives with similar structures can influence serotonin and dopamine pathways, suggesting potential antidepressant properties.
- Antitumor Activity : Preliminary investigations indicate that the compound may inhibit tumor cell proliferation through apoptosis induction.
- Anti-inflammatory Properties : Compounds in this class have demonstrated anti-inflammatory effects in various in vitro models.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes:
- Receptor Binding : The piperazine moiety allows for binding to serotonin and dopamine receptors, which may mediate mood regulation.
- Enzyme Inhibition : The purine scaffold may interact with kinases involved in cell signaling pathways, potentially leading to reduced tumor growth.
Study on Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of related compounds on various cancer cell lines. The results indicated that compounds similar to This compound exhibited significant cytotoxicity against breast and lung cancer cells.
Study on Neuropharmacological Effects
Another study focused on the neuropharmacological properties of related piperazine derivatives. The findings suggested that these compounds could enhance serotonergic activity in animal models, indicating potential use as antidepressants or anxiolytics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
